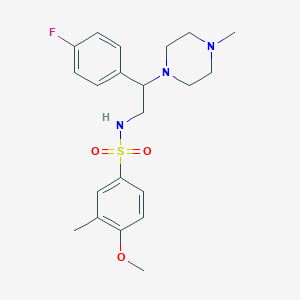

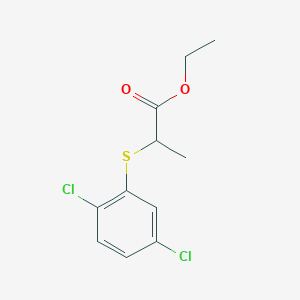

![molecular formula C19H17N3O2S B2743754 3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536710-25-5](/img/structure/B2743754.png)

3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule. It belongs to the family of indole derivatives, which are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and versatile. They are frequently used in the synthesis of various organic compounds . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Scientific Research Applications

Synthesis and Derivative Formation

- Annelation of Pyrimidine Ring into Indole Ring : This compound's derivatives have been explored in the synthesis of various indole derivatives, including pyrimido[4,5-b]indoles. For instance, reactions with aromatic isothiocyanates yield 1-arylamino-3-ethoxycarbonyl-9-methylpyrido[3,4-b]indoles. Such derivatives have potential applications in organic synthesis and pharmaceutical research (Molina & Fresneda, 1988).

Biological Activity and Potential Applications

- Antimicrobial Activity : Certain derivatives of the compound have shown in vitro antibacterial activity. This indicates potential uses in developing new antimicrobial agents or studying microbial interactions (Rida et al., 1988).

- Antiviral Activity : Research on related pyrimidine derivatives has shown inhibitory effects against retroviruses, including HIV. This suggests potential applications in antiviral therapy and research (Hocková et al., 2003).

Chemical Reactions and Transformations

- Reactions with Indole Analogs : Studies have described reactions of related compounds with indole analogs, leading to the synthesis of various substituted pyrimido[1,2-a]indoles. These reactions are important for creating new chemical entities with potential applications in drug discovery and chemical research (Kurihara et al., 1980).

Miscellaneous Applications

- Synthesis of Novel Fluorescent Probes : Derivatives of the compound have been used in the development of water-soluble, small molecular weight fluorescent probes. This application is significant in bioimaging and analytical chemistry (Hagimori et al., 2011).

- Corrosion Inhibition : Certain spiropyrimidinethiones, which are chemically related to the compound, have shown effectiveness in inhibiting corrosion of mild steel in acidic solutions. This indicates potential industrial applications in corrosion prevention (Yadav et al., 2015).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-3-24-13-10-8-12(9-11-13)22-18(23)17-16(21-19(22)25-2)14-6-4-5-7-15(14)20-17/h4-11,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMLZEATVKNFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)

![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)

![methyl 7-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2743682.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)

![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)

![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)